5-(Imidazol-1-yl)pyrazine-2-boronic acid
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Overview
Description
5-(Imidazol-1-yl)pyrazine-2-boronic acid is a heterocyclic compound that features both imidazole and pyrazine rings, with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Imidazol-1-yl)pyrazine-2-boronic acid typically involves the formation of the imidazole and pyrazine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an imidazole derivative with a pyrazine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Imidazol-1-yl)pyrazine-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-(Imidazol-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Imidazol-1-yl)pyrazine-2-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The imidazole and pyrazine rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Pyrazine: A six-membered ring with two nitrogen atoms, used in the synthesis of various heterocyclic compounds.
Boronic Acids: Compounds containing a boronic acid group, widely used in organic synthesis and medicinal chemistry.
Uniqueness
5-(Imidazol-1-yl)pyrazine-2-boronic acid is unique due to the combination of imidazole, pyrazine, and boronic acid functionalities in a single molecule. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C7H7BN4O2 |
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Molecular Weight |
189.97 g/mol |
IUPAC Name |
(5-imidazol-1-ylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-3-11-7(4-10-6)12-2-1-9-5-12/h1-5,13-14H |
InChI Key |
WJFVDBKSHBLIHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=N1)N2C=CN=C2)(O)O |
Origin of Product |
United States |
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